Cas no 174885-99-5 ((2-Amino-2-phenylethyl)carbamic acid tert-butyl ester)
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-amino-2-phenylethyl)carbamate
- (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- N-Boc-2-amino-2-phenylethylamine
- tert-butyl N-(2-amino-2-phenylethyl)carbamate
- AKOS005257264
- SY031361
- Carbamic acid, N-(2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester
- BS-21744
- (2-Amino-2-phenyl-ethyl)carbamic acid tert-butyl ester
- 174885-99-5
- AC-29494
- EN300-1877234
- N-((2S)-2-AMINO-2-PHENYLETHYL)(TERT-BUTOXY)CARBOXAMIDE
- Carbamic acid,N-[(2S)-2-amino-3-phenylpropyl]-,1,1-dimethylethyl ester
- AB28568
- AB23604
- A881656
- MFCD06739086
- 2-Methyl-2-propanyl (2-amino-2-phenylethyl)carbamate
- SB34678
- N1-Boc-2-phenyl-1,2-ethanediamine
- STL557246
- BBL103436
- (2-Amino-2-phenylethyl)-carbamic acid tert-butyl ester
- Carbamic acid, (2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester
- SCHEMBL3640547
- MFCD06245566
- (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester
- AB39226
- TERT-BUTYL(2-AMINO-2-PHENYLETHYL)CARBAMATE
- MFCD07374339
- 1,1-dimethylethyl (2-amino-2-phenylethyl)carbamate
- SY031360
- tert-butyl (R)-(2-amino-2-phenylethyl)carbamate
- (R)-(2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- tert-butyl (S)-(2-amino-2-phenylethyl)carbamate
- CLUUDOMFHPDBIR-UHFFFAOYSA-N
-
- MDL: MFCD06245566
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)
- InChI Key: CLUUDOMFHPDBIR-UHFFFAOYSA-N
- SMILES: O(C(NCC(C1C=CC=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 236.15200
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 3.30230
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-1g |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 1g |
2374.52CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-5g |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 5g |
7462.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-500mg |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 500mg |
1611.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-25g |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 25g |
25356.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-250mg |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 250mg |
1229.66CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0183-100mg |
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |
174885-99-5 | 97% | 100mg |
1043.09CNY | 2021-05-07 | |
| TRC | A615685-25mg |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |
174885-99-5 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A615685-50mg |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |
174885-99-5 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A615685-100mg |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |
174885-99-5 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A615685-250mg |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |
174885-99-5 | 250mg |
$ 161.00 | 2023-04-19 |
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester Suppliers
(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester
Recent Advances in the Application of (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester (CAS: 174885-99-5) in Chemical Biology and Pharmaceutical Research
The compound (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester (CAS: 174885-99-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research brief summarizes the latest findings regarding its synthetic utility, biological activities, and potential therapeutic applications based on recent peer-reviewed publications (2022-2023).
Recent synthetic chemistry studies have demonstrated the compound's effectiveness as a protected β-amino alcohol building block for peptidomimetics. A 2023 study in Journal of Medicinal Chemistry reported its use in the synthesis of novel opioid receptor ligands, where the tert-butyloxycarbonyl (Boc) protecting group showed excellent stability during multi-step reactions while allowing clean deprotection under mild acidic conditions. The phenyl group provides structural rigidity that enhances stereochemical control in subsequent coupling reactions.
In neuroscience drug discovery, researchers have utilized 174885-99-5 as a precursor for dopamine receptor modulators. A notable 2022 publication in ACS Chemical Neuroscience described its incorporation into novel compounds targeting D2-like receptors, with the aminoethyl moiety serving as a crucial pharmacophore. The Boc-protected intermediate allowed efficient purification and characterization before final deprotection and biological evaluation.
Pharmacokinetic studies of derivatives have revealed interesting properties. The compound's logP (measured at 2.1) and polar surface area (58 Ų) make it suitable for CNS-penetrant molecules, as reported in a 2023 European Journal of Medicinal Chemistry paper. Researchers have exploited these characteristics to develop blood-brain barrier permeable therapeutics for neurological disorders.
Recent advances in asymmetric synthesis have improved access to enantiomerically pure 174885-99-5. A 2023 Organic Letters publication detailed a biocatalytic approach using engineered aminotransferases that achieved >99% ee with excellent yields. This development addresses previous challenges in obtaining single enantiomers of this important building block.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where the amino group serves as an attachment point for E3 ligase ligands. A 2022 Cell Chemical Biology study demonstrated this approach in degrading challenging oncology targets, with the phenyl group contributing to necessary hydrophobicity.
Safety and handling studies published in 2023 indicate that 174885-99-5 requires standard precautions for amino and carbamate compounds. The material shows good stability at room temperature when protected from moisture, with no significant decomposition observed over 12 months under proper storage conditions (-20°C under argon).
Future research directions highlighted in recent reviews include exploring its use in mRNA delivery systems (as cationic lipid components) and as building blocks for antimicrobial peptides. The compound's structural features make it particularly promising for these applications, with several patents filed in 2023 covering these novel uses.
In conclusion, (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester continues to be a valuable tool in medicinal chemistry, with expanding applications driven by its unique combination of protective group chemistry, structural features, and derivatization potential. The recent methodological improvements in its synthesis and novel biological applications position it as an increasingly important intermediate in pharmaceutical development.
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